N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide
Description
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide (hereafter referred to as the target compound) is a pyrimidine-based molecule featuring a 4-methylpiperazinyl group at the 2-position, dimethyl substitutions at the 4- and 6-positions, and a phenylacetamide side chain. Its molecular formula is C20H29N6O (approximate molecular weight: 369 g/mol). The phenylacetamide group enhances stability and hydrogen-bonding capacity, common features in bioactive molecules.
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-18(22-17(25)13-16-7-5-4-6-8-16)15(2)21-19(20-14)24-11-9-23(3)10-12-24/h4-8H,9-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWITWXHZVQKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The dimethyl and methylpiperazinyl groups are introduced through nucleophilic substitution reactions.
Amide Formation: The phenylacetamide moiety is attached via an amide bond formation reaction, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Pyrimidine-Based Analogs with Piperazine Substituents
The target compound shares structural similarities with N-(2-((4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)cyclopropanecarboxamide (, molecular weight: 426.17 g/mol). Key differences include:
- Thioether linkage vs. direct substitution : The compound has a sulfur-bridged pyrimidine-thio group, which may reduce metabolic stability compared to the target compound’s direct pyrimidine-piperazine bond .
- Carboxamide vs.
Benzothiazole Derivatives with Phenylacetamide Groups
Patent compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () replace the pyrimidine core with a benzothiazole ring. Notable contrasts include:
- Electron-withdrawing groups : The 6-trifluoromethyl substitution in compounds increases lipophilicity and may enhance membrane permeability but could introduce metabolic liabilities (e.g., cytochrome P450 interactions) .
- Biological targets : Benzothiazoles are often associated with kinase or protease inhibition, whereas pyrimidine-piperazine analogs (like the target compound) are linked to HSP modulation .
Complex Stereochemical Analogs
Compounds in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) exhibit intricate stereochemistry and larger backbones. These molecules likely target proteases or GPCRs due to their peptidomimetic structure. The target compound’s simpler architecture may improve synthetic accessibility and pharmacokinetic predictability .
Pyrimidine Building Blocks
The 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-phenoxyphenyl)propanamide (, molecular weight: 281.36 g/mol) lacks the piperazine group, reducing basicity and solubility. The target compound’s 4-methylpiperazinyl moiety likely enhances water solubility and target engagement through protonation at physiological pH .
Research Findings and Implications
Biological Activity
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁N₅O |
| Molecular Weight | 263.34 g/mol |
| CAS Number | 1448044-32-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to modulate enzyme activity and affect signal transduction pathways, potentially leading to therapeutic effects in various diseases. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, thus altering cellular functions.
- Receptor Modulation : It interacts with specific receptors, which can lead to changes in cellular signaling and physiological responses.
Biological Activity and Pharmacological Effects
Research studies have highlighted several significant biological activities associated with this compound:
- Antimicrobial Activity :
-
Anticonvulsant Activity :
- The compound has been evaluated for its anticonvulsant properties in animal models. Initial screenings indicated efficacy in reducing seizure activity in models such as maximal electroshock (MES) tests . The structure-activity relationship (SAR) studies suggested that modifications to the piperazine moiety could enhance anticonvulsant effects.
-
Potential Anticancer Properties :
- Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit tumor growth by targeting specific cancer-related pathways. The unique structural features allow for selective binding to cancer cell receptors .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL, indicating strong antimicrobial activity .
Case Study 2: Anticonvulsant Screening
In a series of experiments involving MES and subcutaneous pentylenetetrazole (scPTZ) tests on mice, several compounds derived from this structure displayed significant anticonvulsant activity. Notably, one derivative protected against seizures at doses of 100 mg/kg . The findings emphasize the potential for developing new anticonvulsant medications based on this scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-phenylacetamide?
- Methodology :
- The compound can be synthesized via nucleophilic substitution at the pyrimidine core, leveraging the reactivity of the 2-position for introducing the 4-methylpiperazine moiety. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation or ring decomposition .
- Purification often involves normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) or amine-specific columns to isolate the target compound from unreacted intermediates .
- Key Data :
- Typical yields range from 44% to 60% after multi-step purification, as observed in analogous piperazine-pyrimidine derivatives .
Q. How can the structural identity and purity of this compound be validated?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze characteristic peaks for the pyrimidine ring (e.g., δ 8.0–8.5 ppm for aromatic protons), methyl groups (δ 2.1–2.5 ppm), and acetamide carbonyl (δ ~170 ppm in NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS ([M+H]+ expected at ~370–380 g/mol based on structural analogs) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. IC values <10 µM suggest therapeutic potential .
- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) or inflammatory mediators (e.g., COX-2) via fluorescence-based enzymatic assays. Pyrimidine derivatives often show nanomolar affinity for such targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Core Modifications : Replace the 4-methylpiperazine with pyrrolidine or morpholine to evaluate steric/electronic effects on target binding .
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the phenylacetamide moiety to enhance metabolic stability .
- Data Integration : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding affinities to targets like EGFR or COX-2 .
Q. What experimental strategies can resolve contradictions in biological data (e.g., inconsistent IC values across studies)?
- Methodology :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Metabolic Stability Testing : Perform hepatic microsome assays to determine if rapid metabolism in certain models reduces observed potency .
- Orthogonal Validation : Confirm activity via alternative assays (e.g., Western blot for apoptosis markers if MTT results are ambiguous) .
Q. What mechanistic insights support its role in modulating cell cycle pathways?
- Methodology :
- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase blockage) in treated cancer cells .
- Western Blotting : Quantify expression of cyclin-dependent kinases (CDKs) or pro-apoptotic proteins (e.g., Bax, Caspase-3) .
- Kinase Profiling : Use kinase inhibitor libraries to identify primary targets (e.g., CDK2 inhibition observed in pyrimidine analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
